molecular formula C13H18N2O3 B8191794 benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate

benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate

Cat. No.: B8191794
M. Wt: 250.29 g/mol
InChI Key: XNKUUGNEYNGZGJ-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative characterized by a benzyl carbamate group, an amino substituent at the 3R position, and a hydroxyl group at the 5R position. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their biological activity, particularly as enzyme inhibitors. Piperidine derivatives are often explored in medicinal chemistry due to their structural versatility, which allows for modifications that enhance binding affinity, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11-6-12(16)8-15(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKUUGNEYNGZGJ-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles, such as amines or alcohols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of hydroxyl derivatives

    Substitution: Formation of amides or other substituted products

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

The evidence highlights several structurally related piperidine derivatives (Table 1). Key variations include:

  • Substituent type : Benzyl, phenyl, phenethyl, and naphthyl groups.
  • Substituent position : Meta vs. para positions on aromatic rings.
  • Functional groups: Amino, hydroxyl, nitro, methoxy, and fluorine substituents.
  • Protective groups : Benzyl carbamate vs. tert-butoxycarbonyl (Boc).
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molar Mass Key Substituents Biological Activity (IC₅₀ or Notes) Reference
Benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate C₁₃H₁₆N₂O₃ 248.28 3R-amino, 5R-hydroxyl, benzyl carbamate Not explicitly reported; inferred from analogs N/A
Compound 5s (benzyl derivative) Not provided N/A Benzyl ring DHFR inhibition (less active than 5h)
Compound 5h (phenyl derivative) Not provided N/A Phenyl ring DHFR inhibition (IC₅₀ ~13–16 µM)
(3R,5R)-1-Benzyl-5-methyl-piperidin-3-ol C₁₃H₁₉NO 205.30 5-methyl, 3-hydroxyl Physicochemical data only
(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate C₁₁H₂₀FN₂O₂ 246.29 5-fluoro, Boc protective group Not reported; fluorine may enhance binding
BR13 (pipecolic acid derivative) Not provided N/A Natural amino sugar Glycosidase inhibition

Physicochemical Properties

  • Protective Groups: The benzyl carbamate group offers stability under synthetic conditions, whereas Boc-protected analogs (e.g., tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate) provide ease of deprotection for further functionalization .

Stereochemical Considerations

The (3R,5R) configuration is critical for activity. For example, bulgecinine (a deoxy analog with unspecified stereochemistry) shows antibiotic activity, while 7a-epialexaflorine (a natural stereoisomer) exhibits unique binding modes due to its conformation . The target compound’s stereochemistry likely optimizes interactions with chiral enzyme pockets.

Biological Activity

Benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate is a chiral compound that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 2381106-12-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of hydroxyl and amino groups facilitates the formation of hydrogen bonds and electrostatic interactions with enzymes and receptors, thereby modulating their activity.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation : It acts on various receptors, potentially influencing signaling pathways related to neurotransmission and immune responses.

Biological Applications

This compound has been explored for several applications:

  • Medicinal Chemistry :
    • Investigated as a potential precursor for the synthesis of chiral pharmaceuticals.
    • Its structural characteristics make it a valuable intermediate in the development of complex organic molecules.
  • Biological Research :
    • Used in studies involving enzyme-catalyzed reactions.
    • Serves as a chiral building block for biologically active compounds.
  • Pharmaceutical Development :
    • Explored for its potential therapeutic effects, particularly in drug formulations targeting specific diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesNotable Biological Activity
(3R,5R)-Harzialactone AMarine metaboliteAntitumor and cytotoxic activities
(2S,3R)-3-MethylglutamateAmino acid derivativeStudy of excitatory amino acid transporters
Benzyl (3S,4R)-4-amino-3-hydroxy-piperidine-1-carboxylateSimilar piperidine structurePotential neuroprotective effects

Study 1: Enzyme Interaction

In a study assessing the interaction of this compound with specific enzymes, researchers found that the compound exhibited significant inhibition of enzyme activity at varying concentrations. This suggests its potential role as an inhibitor in metabolic pathways.

Study 2: Pharmacological Evaluation

A pharmacological evaluation demonstrated that the compound could modulate immune responses in vivo. Mice treated with varying doses showed altered levels of pro-inflammatory cytokines, indicating its potential use in therapeutic strategies for inflammatory diseases.

Q & A

Q. What are the established synthetic routes for benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate, and what key reaction parameters influence yield?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via iridium-catalyzed amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives under standard conditions (50°C, DMF), yielding enantioselective products .
  • Critical Parameters :
    • Catalyst System : Iridium catalysts (e.g., [Ir(cod)Cl]₂ with chiral ligands) enhance enantioselectivity.
    • Solvent Choice : Polar aprotic solvents like DMF improve reaction efficiency.
    • Purification : Flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) isolates the product .
  • Yield Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of allylic acetate to benzyl piperazine-1-carboxylate) and reaction time (18–24 hours) minimizes side products .

Q. How is the compound characterized post-synthesis, and which spectroscopic methods are most effective?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., δ 3.5–5.0 ppm for piperidine protons) .
    • HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks within 0.001 Da accuracy) .
    • SFC Analysis : Determines enantiomeric excess (ee >90% in reported cases) .
  • Supplementary Methods : FTIR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while optical rotation ([α]D) corroborates chiral purity .

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Storage Recommendations :
    • Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation .
    • Moisture Control : Use desiccants (e.g., silica gel) and airtight containers to avoid hydrolysis of the carbamate group .
  • Decomposition Risks : Exposure to light or acidic/basic conditions may degrade the hydroxyl and amino functionalities. Monitor via TLC or HPLC .

Advanced Research Questions

Q. How can enantioselectivity be optimized during synthesis, and what catalytic systems are reported?

Methodological Answer:

  • Catalyst Design : Chiral iridium complexes (e.g., (R)-Segphos or (S)-Binap ligands) induce high enantioselectivity (ee >90%) by controlling the allylic amination transition state .
  • Parameter Adjustments :
    • Temperature : Lower temperatures (e.g., 0–25°C) reduce racemization but may slow reaction kinetics.
    • Solvent Polarity : DMF stabilizes charged intermediates, enhancing stereochemical control .
  • Validation : SFC or chiral HPLC compares retention times with racemic standards .

Q. What strategies resolve contradictions in stereochemical assignments from NMR data?

Methodological Answer:

  • NOESY Experiments : Detect spatial proximity of protons (e.g., axial vs. equatorial positions on the piperidine ring) .
  • Comparative Analysis : Cross-reference with X-ray crystallography data of analogous compounds (e.g., tert-butyl carbamate derivatives) .
  • Computational Modeling : Density Functional Theory (DFT) predicts ¹³C chemical shifts to validate proposed configurations .

Q. How can low yields in coupling or cyclization steps be addressed?

Methodological Answer:

  • Reagent Optimization :
    • Activating Agents : Use HATU or EDCI for carbamate formation to improve coupling efficiency .
    • Base Selection : Triethylamine (TEA) or DIPEA minimizes side reactions during acid chloride couplings .
  • Workup Adjustments :
    • Extraction : Partition between NaHCO₃ (10%) and chloroform removes unreacted reagents .
    • Purification : Gradient elution in column chromatography resolves closely eluting impurities .

Q. How can stereochemical integrity be maintained during purification?

Methodological Answer:

  • Chromatography Conditions :
    • Use neutral silica gel to avoid acid/base-mediated epimerization .
    • Employ isocratic elution (heptane:isopropyl acetate = 5:1) to minimize exposure to polar solvents .
  • Crystallization : Recrystallization from ethanol/water mixtures enhances diastereomeric purity (>97%) .

Q. What protective group strategies are recommended for the amino and hydroxyl functionalities?

Methodological Answer:

  • Amino Protection : tert-Butoxycarbonyl (Boc) groups are stable under basic conditions and cleaved with TFA .
  • Hydroxyl Protection : Benzyl ethers (removed via hydrogenolysis) or silyl ethers (cleaved with fluoride) prevent unwanted oxidation .
  • Compatibility : Ensure orthogonal protection (e.g., Boc for amines, TBS for hydroxyls) to enable sequential deprotection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.